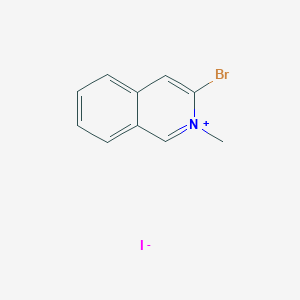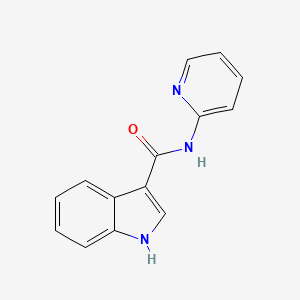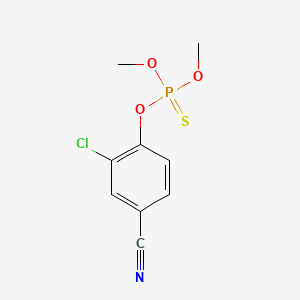![molecular formula C11H21BrO2 B14503913 2H-Pyran, 2-[(5-bromo-1-methylpentyl)oxy]tetrahydro- CAS No. 64648-71-1](/img/structure/B14503913.png)
2H-Pyran, 2-[(5-bromo-1-methylpentyl)oxy]tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, 2-[(5-bromo-1-methylpentyl)oxy]tetrahydro-: is a heterocyclic organic compound that belongs to the class of pyrans. Pyrans are six-membered oxygen-containing rings, and this particular compound features a brominated alkyl side chain. The presence of the bromine atom makes it a valuable intermediate in various chemical reactions, particularly in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran, 2-[(5-bromo-1-methylpentyl)oxy]tetrahydro- typically involves the reaction of tetrahydropyran with a brominated alkyl halide under basic conditions. A common method includes the use of potassium carbonate as a base and an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding alkane.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN₃) in DMF for azide substitution.
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Substitution: Azide derivatives, thiol derivatives.
Oxidation: Ketones, aldehydes.
Reduction: Alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a versatile building block in organic synthesis.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2H-Pyran, 2-[(5-bromo-1-methylpentyl)oxy]tetrahydro- involves its interaction with various molecular targets, depending on its specific derivative. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
- 2H-Pyran, 2-(bromomethyl)tetrahydro-
- 2H-Pyran-2-one, tetrahydro-5,6-dimethyl-
- 2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester
Comparison: Compared to its analogs, 2H-Pyran, 2-[(5-bromo-1-methylpentyl)oxy]tetrahydro- is unique due to its longer alkyl chain and the presence of a bromine atom, which significantly enhances its reactivity. This makes it more versatile in synthetic applications and potentially more effective in biological systems.
Eigenschaften
CAS-Nummer |
64648-71-1 |
|---|---|
Molekularformel |
C11H21BrO2 |
Molekulargewicht |
265.19 g/mol |
IUPAC-Name |
2-(6-bromohexan-2-yloxy)oxane |
InChI |
InChI=1S/C11H21BrO2/c1-10(6-2-4-8-12)14-11-7-3-5-9-13-11/h10-11H,2-9H2,1H3 |
InChI-Schlüssel |
IGGNGFPAUUUZPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCBr)OC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



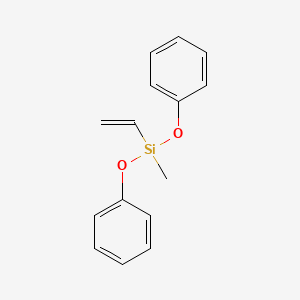
![N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide](/img/structure/B14503843.png)
![4-Iodo-5-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14503854.png)
![1-(Benzenesulfonyl)-2-[2,2-bis(methylsulfanyl)ethenyl]benzene](/img/structure/B14503855.png)
![Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate)](/img/structure/B14503861.png)
![Methyl (4,4-dimethyl-7-oxobicyclo[3.2.0]heptan-1-yl)acetate](/img/structure/B14503862.png)
![1-[3-(Benzyloxy)phenyl]-2-chloroethan-1-one](/img/structure/B14503866.png)
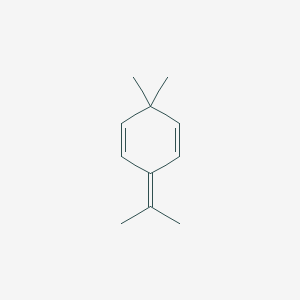
![1-[(4-Phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one](/img/structure/B14503871.png)
